molecular formula C8H8ClN3S B13798988 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride

Cat. No.: B13798988
M. Wt: 213.69 g/mol
InChI Key: BIVJLQPYPYECEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole-2-thione under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of various catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-dihydroimidazole-2-thione;hydrochloride

InChI

InChI=1S/C8H7N3S.ClH/c12-8-10-5-7(11-8)6-2-1-3-9-4-6;/h1-5H,(H2,10,11,12);1H

InChI Key

BIVJLQPYPYECEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=S)N2.Cl

Origin of Product

United States

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